2-(Hydroxymethyl)-1H-indol-6-OL 2-(Hydroxymethyl)-1H-indol-6-OL
Brand Name: Vulcanchem
CAS No.: 1891097-96-3
VCID: VC4801871
InChI: InChI=1S/C9H9NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-4,10-12H,5H2
SMILES: C1=CC2=C(C=C1O)NC(=C2)CO
Molecular Formula: C9H9NO2
Molecular Weight: 163.176

2-(Hydroxymethyl)-1H-indol-6-OL

CAS No.: 1891097-96-3

Cat. No.: VC4801871

Molecular Formula: C9H9NO2

Molecular Weight: 163.176

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-1H-indol-6-OL - 1891097-96-3

Specification

CAS No. 1891097-96-3
Molecular Formula C9H9NO2
Molecular Weight 163.176
IUPAC Name 2-(hydroxymethyl)-1H-indol-6-ol
Standard InChI InChI=1S/C9H9NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-4,10-12H,5H2
Standard InChI Key IKABJVAXPXIDGN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)NC(=C2)CO

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The molecular formula of 2-(Hydroxymethyl)-1H-indol-6-ol is C9H9NO2, with a molar mass of 163.17 g/mol . The indole core consists of a bicyclic structure fused with a benzene and pyrrole ring, while the hydroxymethyl and hydroxyl groups introduce polarity and hydrogen-bonding capabilities. Key properties include:

PropertyValueSource
Density~1.327 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
Storage ConditionsDark, inert atmosphere
Refractive Index~1.739

The compound’s stability under ambient conditions is limited, necessitating protection from light and moisture .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis of 2-(Hydroxymethyl)-1H-indol-6-ol often involves functionalization of the indole scaffold. A notable approach is the Tscherniac-Einhorn reaction, which utilizes indoline derivatives and formaldehyde in the presence of acidic catalysts . For example:

  • N-Alkylation: Reaction of 5-hydroxyindole with chloromethyl acetonitrile under basic conditions (e.g., K2CO3/acetone) yields intermediates like 4-hydroxymethyl-phenoxy acetonitrile .

  • Reductive Amination: Catalytic hydrogenation of nitrile intermediates with palladium or platinum catalysts produces hydroxymethylated indoles .

A representative synthesis from involves:

Indoline+FormaldehydeH2SO4Hemiaminal IntermediateHydrazine2-(Hydroxymethyl)-1H-indol-6-ol\text{Indoline} + \text{Formaldehyde} \xrightarrow{\text{H}_2\text{SO}_4} \text{Hemiaminal Intermediate} \xrightarrow{\text{Hydrazine}} \text{2-(Hydroxymethyl)-1H-indol-6-ol}

Pharmacological Applications

Anticancer Activity

Indole derivatives exhibit pronounced anticancer properties. For instance, methyl 5-(1H-indol-3-ylselanyl)-1H-benzo[d]imidazol-2-ylcarbamate, a structurally related compound, demonstrated IC50 values of 33.69 µM against HT-1080 fibrosarcoma cells . The hydroxymethyl group in 2-(Hydroxymethyl)-1H-indol-6-ol may enhance solubility and target binding, as seen in similar molecules .

Enzyme Inhibition

In , indole-based antagonists targeting the OXE receptor (IC50: 120 pM) were developed. The hydroxymethyl moiety in 2-(Hydroxymethyl)-1H-indol-6-ol could modulate interactions with catalytic sites, as observed in bioisosteric replacements .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 7.27 (d, J = 8.0 Hz, 1H, H-4), 6.99 (d, J = 8.0 Hz, 1H, H-7), 6.94 (s, 1H, H-2), 5.28 (s, 1H, -OH), 4.49 (t, J = 8.4 Hz, -CH2OH) .

  • IR (KBr): Peaks at 3359 cm⁻¹ (N-H stretch), 3282 cm⁻¹ (O-H stretch), and 1508 cm⁻¹ (C=C aromatic) .

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